3-Methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one hydrochloride
Overview
Description
3-Methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one hydrochloride is a chemical compound with the molecular formula C8H15ClN2O2 and a molecular weight of 206.67 g/mol . This compound is part of a class of spiro compounds, which are characterized by a unique bicyclic structure where two rings are connected through a single atom.
Preparation Methods
The synthesis of 3-Methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route involves the cyclization of a precursor compound in the presence of a base and a suitable solvent . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
3-Methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace a leaving group in the compound.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Scientific Research Applications
3-Methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
3-Methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one hydrochloride can be compared with other similar spiro compounds, such as:
3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride: This compound has a similar structure but differs in the position of the nitrogen atoms.
3-Methoxy-1-oxa-8-azaspiro[4.5]decane hydrochloride: This compound contains a methoxy group instead of a methyl group.
2,7-diazaspiro[4.5]decan-1-one hydrochloride: This compound has a different arrangement of the spiro rings and nitrogen atoms.
These comparisons highlight the unique structural features and potential applications of this compound.
Properties
IUPAC Name |
3-methyl-1-oxa-3,9-diazaspiro[4.5]decan-2-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2.ClH/c1-10-6-8(12-7(10)11)3-2-4-9-5-8;/h9H,2-6H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOSBWNLCQDPKCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2(CCCNC2)OC1=O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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